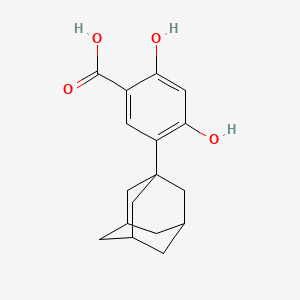

![molecular formula C11H8Cl2N2O B2758373 5,7-dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one CAS No. 730992-38-8](/img/structure/B2758373.png)

5,7-dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

Vue d'ensemble

Description

5,7-dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a chemical compound with the CAS Number: 730992-38-8 . It has a molecular weight of 255.1 . The IUPAC name for this compound is 5,7-dichloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one .

Molecular Structure Analysis

The InChI code for 5,7-dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is 1S/C11H8Cl2N2O/c12-6-4-7-10(8(13)5-6)14-9-2-1-3-15(9)11(7)16/h2,4-5,14H,1,3H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis

5,7-dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a powder at room temperature . It has a melting point of 233-235 degrees Celsius .Applications De Recherche Scientifique

Synthesis of Novel Pyrroloquinazoline Derivatives

Researchers have developed innovative methods for synthesizing novel pyrroloquinazoline systems, demonstrating the chemical versatility of these compounds. For instance, Carniaux et al. (1997) described the synthesis of a new pyrrolo[3,4-b]quinolin-9-one system via oxidation of quinolones, showcasing a method to expand the chemical space of pyrroloquinazoline derivatives Carniaux et al., 1997. Similarly, Mphahlele et al. (2016) synthesized novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones and evaluated them for their cytotoxicity against cancer cell lines and potential antimalarial activity, illustrating the application of these compounds in medicinal chemistry Mphahlele et al., 2016.

Biological Evaluation and Chemical Properties

Research on pyrroloquinazoline derivatives extends to evaluating their biological activities and exploring their chemical properties. Kazemi et al. (2016) synthesized 1,5-disubstituted pyrrolo[1,2-a]quinazoline derivatives and assessed their anti-bacterial and anti-oxidant activities, highlighting the potential therapeutic applications of these compounds Kazemi et al., 2016. Furthermore, Elmuradov et al. (2010) discussed the structural and conformational study of a specific pyrroloquinazoline compound, providing insights into the chemical behavior and interactions of these molecules Elmuradov et al., 2010.

Antitumor and Antimalarial Applications

The quest for potent antitumor and antimalarial agents has led to the exploration of pyrroloquinazoline derivatives as potential drug leads. Bavetsias et al. (2002) designed water-soluble analogues of a quinazolin-4-one-based antitumor agent, showcasing the efforts to improve the solubility and cytotoxicity of these compounds for better clinical utility Bavetsias et al., 2002. Additionally, Mizukawa et al. (2021) synthesized and evaluated 6,7-dimethoxyquinazoline-2,4-diamines for their antimalarial activity, contributing to the development of new treatments for malaria Mizukawa et al., 2021.

Safety and Hazards

Propriétés

IUPAC Name |

5,7-dichloro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c12-6-4-7-10(8(13)5-6)14-9-2-1-3-15(9)11(7)16/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZWLTHVSSWQBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=C(C=C(C=C3Cl)Cl)C(=O)N2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201331787 | |

| Record name | 5,7-dichloro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834755 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5,7-dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one | |

CAS RN |

730992-38-8 | |

| Record name | 5,7-dichloro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2758290.png)

![(4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane](/img/structure/B2758292.png)

![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2758294.png)

![4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2758295.png)

![4-(benzo[d][1,3]dioxol-5-yl)piperidine HCl](/img/structure/B2758297.png)

![1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine](/img/structure/B2758298.png)

![methyl 4-{[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]amino}benzoate](/img/structure/B2758299.png)

![4-butyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2758300.png)

![2-Methylimidazo[1,2-a]pyrazine](/img/structure/B2758302.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide](/img/structure/B2758312.png)